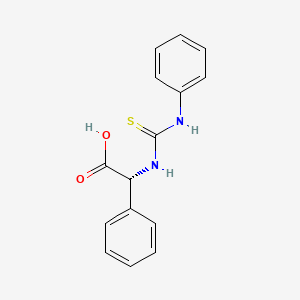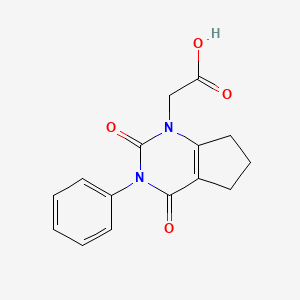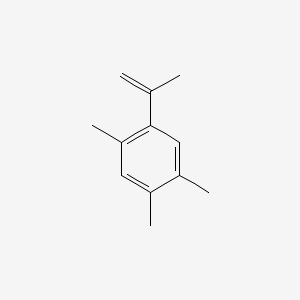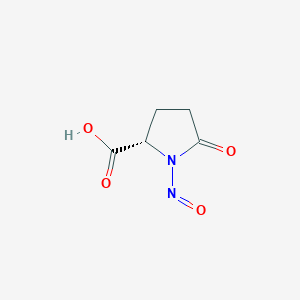
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is an organic compound that features a cyclopentylamine moiety attached to a tetrahydro-2-furyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) typically involves the reaction of cyclopentylamine with tetrahydro-2-furyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where cyclopentylamine reacts with a halogenated tetrahydro-2-furyl compound in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.
Applications De Recherche Scientifique
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofurfuryl alcohol: A related compound with a tetrahydro-2-furyl group.
Cyclopentylamine: Shares the cyclopentylamine moiety.
Uniqueness
Cyclopentylamine, 2-(tetrahydro-2-furyl)-(7CI,8CI) is unique due to the combination of the cyclopentylamine and tetrahydro-2-furyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-8-4-1-3-7(8)9-5-2-6-11-9/h7-9H,1-6,10H2 |
Clé InChI |
GBKSOGYFZFKRNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)N)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


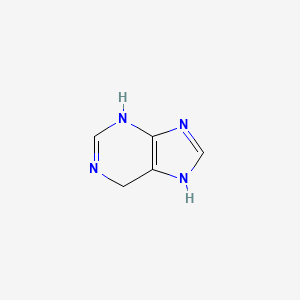
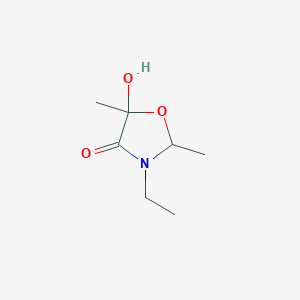
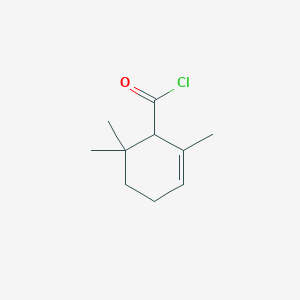
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
